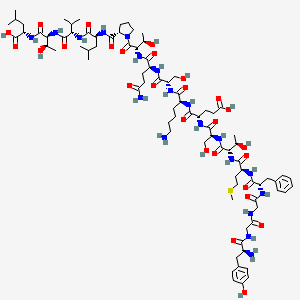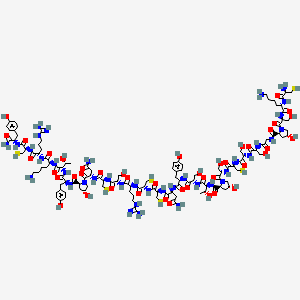
5-Chloro-2,3-difluoro-4-iodopyridine
Overview
Description
5-Chloro-2,3-difluoro-4-iodopyridine is a chemical compound that falls under the category of pyridine derivatives. It is a 2,3,5-trihalopyridine used in the preparation of herbicides and pesticides such as chodinafop-propargyl .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2,3-difluoro-4-iodopyridine is C5HClF2IN. The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with chlorine, iodine, and two fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,3-difluoro-4-iodopyridine include a melting point of 103-109°C . The compound is a solid at room temperature . Its molecular weight is 275.42 g/mol.Scientific Research Applications
Synthesis and Reactions
- 5-Chloro-2,3-difluoro-4-iodopyridine is used in various synthesis processes. It can be transformed into different chemical structures through reactions like hydrolysis, deprotonation, and carboxylation, providing valuable building blocks for further chemical manipulations (Schlosser & Bobbio, 2002).
- This compound also serves as an intermediate in the manufacturing process of industrial pesticides. It's versatility in being converted into various other compounds highlights its importance in chemical research (Banks et al., 1977).
Utility in Medicinal Chemistry
- 5-Chloro-2,3-difluoro-4-iodopyridine and similar compounds are potential building blocks in medicinal chemistry. They provide a platform for developing new drugs and therapies (Wu et al., 2022).
Application in Organic Synthesis
- It plays a crucial role in organic synthesis, particularly in the formation of complex organic compounds. For example, it can be used to synthesize 3,5-Dichlorodifluoroisonicotinic acid, an important compound in organic chemistry (Banks et al., 1977).
- The compound's ability to undergo regiochemical flexibility makes it a valuable reagent in organic chemistry, allowing for selective functionalization and the creation of diverse molecular structures (Bobbio & Schlosser, 2001).
Pharmaceutical Research
- 5-Chloro-2,3-difluoro-4-iodopyridine and its derivatives are used in the development of pharmaceutical compounds. Its halogen-rich nature makes it a versatile component for synthesizing a variety of medically relevant compounds (Wu et al., 2022).
Radiochemistry
- This compound is also significant in the field of radiochemistry, particularly in the synthesis of radiolabeled compounds. These applications are critical for imaging and diagnostic purposes in medicine (Pauton et al., 2019).
Safety And Hazards
5-Chloro-2,3-difluoro-4-iodopyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation.
properties
IUPAC Name |
5-chloro-2,3-difluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPCIZUUCBFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573778 | |
| Record name | 5-Chloro-2,3-difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluoro-4-iodopyridine | |
CAS RN |
406676-26-4 | |
| Record name | 5-Chloro-2,3-difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2,3-DIFLUORO-4-IODOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)





![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonyl(15N)amino)hexanoic acid](/img/structure/B1627282.png)
